molecular formula C13H22O3Si B1265874 Benzyltriethoxysilane CAS No. 2549-99-7

Benzyltriethoxysilane

Cat. No. B1265874
CAS RN: 2549-99-7
M. Wt: 254.4 g/mol
InChI Key: CPLASELWOOUNGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyltriethoxysilane and its derivatives often involves the Grignard reaction, where 3-chloropropyltriethoxysilane reacts with magnesium in the presence of benzyl chloride, leading to compounds like 3-chloropropylalkyldiethoxysilanes, which can further undergo amination to produce various silane derivatives (Lin et al., 2000).

Molecular Structure Analysis

Benzyltriethoxysilane derivatives demonstrate unique molecular structures that are pivotal in determining their reactivity and applications. For instance, oligosilsesquioxanes synthesized from phenyltrimethoxysilane exhibit a variety of structures with different silicon atom loops, indicating the versatility in the molecular architecture of silane-derived compounds (Pakjamsai & Kawakami, 2004).

Chemical Reactions and Properties

Benzyltriethoxysilane participates in various chemical reactions, contributing to the synthesis of complex molecules. It is used in the phosphine-catalyzed synthesis of benzylic ethers, demonstrating its utility in forming carbon-oxygen bonds and facilitating the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Furthermore, the specific species of benzyltriethoxysilane derivatives with a high-coordination silicon atom have been identified, highlighting the complex nature of its chemical behavior (Hiratsuka et al., 2013).

Physical Properties Analysis

The physical properties of benzyltriethoxysilane derivatives, such as thermal stability and degradation behavior, are crucial for their application in materials science. For instance, vinylphenylpolysilsesquioxane, synthesized from phenyltrimethoxysilane and dimethylvinylethyoxysilane, exhibits significant thermal stability, with its degradation process providing insights into the thermal behavior of silsesquioxane-based polymers (Liu, Sun, & Ma, 2018).

Chemical Properties Analysis

The chemical properties of benzyltriethoxysilane and its derivatives are characterized by their reactivity in various synthesis reactions. These compounds play a vital role in the development of novel materials with enhanced performance, as demonstrated by their application in the synthesis of benzoxazine monomers and polymers, offering improved thermal stability and potential for flame-retardant applications (Zhang et al., 2017).

Scientific Research Applications

Benzyltriethoxysilane is a chemical compound with the molecular formula C13H22O3Si . It’s often used in the field of chemistry, particularly in the synthesis of other compounds . Here are some potential fields where it might be used:

  • Cell & Developmental Biology Research : This compound might have applications in cell and developmental biology research . For instance, it could be used in the study of organoids or in vitro models that recapitulate early mammalian development .

  • Cell Signaling : Benzyltriethoxysilane could potentially be used in the study of cell signaling pathways . These pathways are crucial for cellular function and communication .

  • Chemical Structure Analysis : The compound’s chemical structure can be analyzed for various purposes, such as understanding its properties or predicting its behavior .

  • Synthesis : Benzyltriethoxysilane is often used in the synthesis of other compounds . It can be used as a reagent in various chemical reactions .

  • Analytical Charts : Analytical charts related to Benzyltriethoxysilane can be used for various purposes, such as understanding its properties, predicting its behavior, or planning its use in experiments .

  • Material Science : Benzyltriethoxysilane can be used in the field of material science, particularly in the development of new materials with unique properties .

  • Pharmaceutical Research : This compound could potentially be used in pharmaceutical research, for instance, in the development of new drugs or therapeutic agents .

  • Environmental Science : Benzyltriethoxysilane might be used in environmental science research, such as in the study of pollution or environmental degradation .

  • Biochemistry : This compound could have applications in biochemistry, for example, in the study of biological systems or processes .

  • Nanotechnology : Benzyltriethoxysilane might be used in the field of nanotechnology, particularly in the synthesis of nanoparticles or nanostructures .

  • Chemical Engineering : This compound could be used in chemical engineering, for instance, in the development of new processes or technologies .

  • Material Science : Benzyltriethoxysilane can be used in the field of material science, particularly in the development of new materials with unique properties .

  • Pharmaceutical Research : This compound could potentially be used in pharmaceutical research, for instance, in the development of new drugs or therapeutic agents .

  • Environmental Science : Benzyltriethoxysilane might be used in environmental science research, such as in the study of pollution or environmental degradation .

  • Biochemistry : This compound could have applications in biochemistry, for example, in the study of biological systems or processes .

  • Nanotechnology : Benzyltriethoxysilane might be used in the field of nanotechnology, particularly in the synthesis of nanoparticles or nanostructures .

  • Chemical Engineering : This compound could be used in chemical engineering, for instance, in the development of new processes or technologies .

Safety And Hazards

Benzyltriethoxysilane is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

benzyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLASELWOOUNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062512
Record name Benzyltriethoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltriethoxysilane

CAS RN

2549-99-7
Record name Benzyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((triethoxysilyl)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(triethoxysilyl)methyl]-
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Record name Benzyltriethoxysilane
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Record name Benzyltriethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
H Hiratsuka, H Horiuchi, T Kudo… - The Journal of …, 2013 - ACS Publications
… Nanosecond laser flash photolyses of benzyltriethoxysilane … For the transient absorption spectra of benzyltriethoxysilane … –1 for benzyltriethoxysilane and triethoxysilyldiphenylmethane, …
Number of citations: 4 pubs.acs.org
MF D'Elia, A Braendle, TB Schweizer, MA Ortenzi… - Coatings, 2018 - mdpi.com
… layer of benzyltriethoxysilane by spin coating. Initially, 0.3 mL neat benzyltriethoxysilane was … , whereupon condensation of benzyltriethoxysilane to respective polysiloxanes commonly …
Number of citations: 11 www.mdpi.com
G Sperveslage, J Grebe - Organosilicon Chemistry Set: From …, 2005 - Wiley Online Library
The development of materials with well designed surface properties becomes increasingly important in many technological applications. Our studies are particularly concentrated on …
Number of citations: 2 onlinelibrary.wiley.com
A MATSUDA, T SASAKI, K HASEGAWA… - Journal of the Ceramic …, 2000 - jstage.jst.go.jp
… Phenyltriethoxysilane and benzyltriethoxysilane were used … phenyltriethoxysilane and benzyltriethoxysilane for hydrolysis … silane and benzyltriethoxysilane solutions obtained were then …
Number of citations: 36 www.jstage.jst.go.jp
MC Burleigh, MA Markowitz, MS Spector… - The Journal of …, 2001 - ACS Publications
… , 3-mercaptopropyltrimethoxysilane, 2-(trimethoxysilylethyl)pyridine, n-(3−triethoxysilylpropyl)-4,5-dihydroimidazole, phenethyltrimethoxysilane, and benzyltriethoxysilane. These …
Number of citations: 291 pubs.acs.org
A Matsuda, T Sasaki, T Tanaka, M Tatsumisago… - Journal of sol-gel …, 2002 - Springer
… Phenyltriethoxysilane and benzyltriethoxysilane were used as the starting materials. … containing HCl of 0.01 mass% was added to the phenyltriethoxysilane and benzyltriethoxysilane …
Number of citations: 17 link.springer.com
A Matsuda, K Tadanaga, T Minami… - … : Proceedings of the …, 2002 - books.google.com
… Phenyltriethoxysilane and benzyltriethoxysilane were used … phenyltriethoxysilane and benzyltriethoxysilane for hydrolysis … phenyltriethoxysilane and benzyltriethoxysilane sols obtained …
Number of citations: 0 books.google.com
M Durgun, GO Aydin, HB Sonmez - Reactive and Functional Polymers, 2017 - Elsevier
… were obtained through the polycondensation of a mixture of 1.3–1.4 cyclohexanedimethanol monomer and various aromatic alkoxysilanes (phenyltriethoxysilane, benzyltriethoxysilane, …
Number of citations: 11 www.sciencedirect.com
H Gilman, D Miles - The Journal of Organic Chemistry, 1956 - ACS Publications
… Earlier, 5 it was prepared by the reaction of phenyllithium with benzyltriethoxysilane, the latter being made by the interaction of benzylmagnesium chloride and chlorotriethoxysilane. …
Number of citations: 3 pubs.acs.org
MZ Lu, CQ Wang, SJ Song, TP Loh - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… We initiated our study by using N-(2-pyrimidyl)indole 1a with benzyltriethoxysilane 2 in the presence of 2 mol% [RhCp*Cl 2 ] 2 , 2 equiv. of Cu(OAc) 2 and 2 equiv. of AgF in DCE at 80 C…
Number of citations: 24 pubs.rsc.org

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